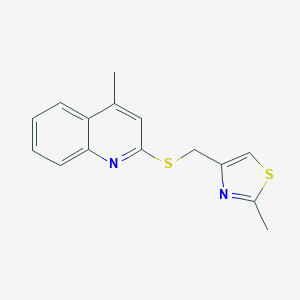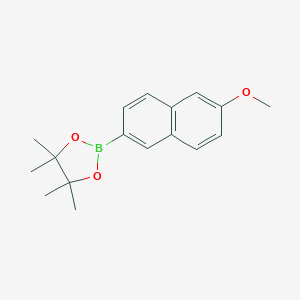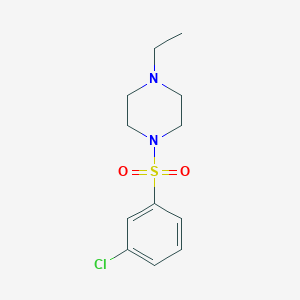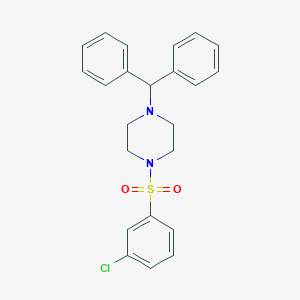
2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole-based compounds has been extensively studied. For instance, the formation of such derivatives can proceed via reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazole derivatives have been reported to have a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Monomeric and Dimeric Structures
The compound has been utilized in the synthesis of both monomeric and dimeric structures. Researchers have developed an efficient, solvent-free method for synthesizing 2-methyl-4-quinolinol, a related compound, which includes spectroscopic investigations and computational studies . The stability of these structures is crucial for their potential applications in various fields, including material science and pharmaceuticals.
Spectroscopic Investigations
Spectroscopic techniques are essential for understanding the molecular geometry and vibrational wavenumbers of compounds. For 2-methyl-4-quinolinol, density functional theory (DFT) methods have been employed to investigate these properties . Such investigations are fundamental in the characterization of new materials and in the study of their electronic properties.
Computational Studies
Computational studies, including molecular orbital contributions and density of states analyses, provide insights into the electronic properties of molecules. The UV–visible spectrum and electronic properties such as HOMO and LUMO energies of related compounds have been investigated using time-dependent DFT approaches . These studies are significant for the design of new drugs and materials with desired electronic characteristics.
Nonlinear Optical Properties
The nonlinear optical behavior of molecules is of great interest for applications in photonics and telecommunications. The linear polarizability and first-order hyperpolarizability values of related molecules have been computed, indicating potential nonlinear optical properties . This could lead to the development of new optical materials.
Molecular Electrostatic Potential Mapping
Molecular electrostatic potential (MEP) mapping is a valuable tool for predicting reactive sites within a molecule. This has been studied for related compounds, providing insights into their reactivity and interactions with other molecules . MEP mapping is particularly useful in drug design and in understanding biochemical interactions.
Local Reactivity Descriptors
Local reactivity descriptors, such as Fukui functions, local softness, and electrophilicity indices, have been analyzed to determine the reactive sites within molecules . These descriptors are crucial for predicting how a molecule will react in different chemical environments, which is vital for the synthesis of new compounds with specific reactivities.
Wirkmechanismus
The mechanism of action of thiazole-based compounds is complex and can vary depending on the specific compound and its targets. For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .
Zukünftige Richtungen
Thiazole-based compounds have shown significant pharmacological potential, and there is ongoing research to find new compounds related to this scaffold that can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.
Eigenschaften
IUPAC Name |
2-methyl-4-[(4-methylquinolin-2-yl)sulfanylmethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-10-7-15(17-14-6-4-3-5-13(10)14)19-9-12-8-18-11(2)16-12/h3-8H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWKXSJLNIVWTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC3=CSC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4',4'-dimethyl-4-(3-methoxyphenyl)-7-hydroxy-1',3',5',6'-tetrahydrospiro[chromane-2,6'-pyrimidine]-2'(1'H)-thione](/img/structure/B492541.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenoxybenzenesulfonamide](/img/structure/B492550.png)
![1-(2-Fluorophenyl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B492551.png)




![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzenesulfonamide](/img/structure/B492559.png)
![1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B492560.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine](/img/structure/B492563.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B492564.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)sulfonyl]piperazine](/img/structure/B492565.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-methylphenyl)sulfonyl]piperazine](/img/structure/B492566.png)